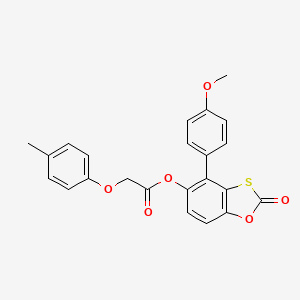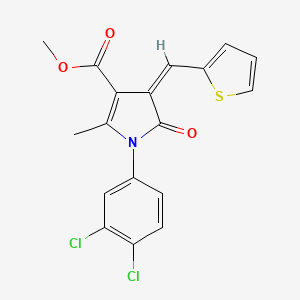![molecular formula C17H13ClN2O2 B15034250 (2E)-1-acetyl-2-[(4-chloroanilino)methylidene]indol-3-one](/img/structure/B15034250.png)
(2E)-1-acetyl-2-[(4-chloroanilino)methylidene]indol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
准备方法
The synthesis of (2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE can be achieved through several synthetic routes. One common method involves the condensation of 4-chloroaniline with an appropriate indole derivative under acidic or basic conditions to form the desired product. The reaction typically requires the use of solvents such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
(2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
(2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
(2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE can be compared with other similar compounds, such as:
(2Z)-2-{[(4-chlorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one: This compound has a similar structure but contains a phenyl group instead of an acetyl group. It may exhibit different chemical and biological properties due to this structural difference.
(2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile: This compound contains a nitrile group and may have different reactivity and applications compared to the indole derivative.
(E)-2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one: This compound has a dimethoxybenzylidene moiety and may be used in different research contexts due to its unique structural features.
The uniqueness of (2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C17H13ClN2O2 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC 名称 |
1-[2-[(4-chlorophenyl)iminomethyl]-3-hydroxyindol-1-yl]ethanone |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(21)20-15-5-3-2-4-14(15)17(22)16(20)10-19-13-8-6-12(18)7-9-13/h2-10,22H,1H3 |
InChI 键 |
QOZAEQOCJZDXTM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C=NC3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15034170.png)
![2-(4-chlorophenyl)-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B15034173.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034174.png)
![7-[(4-chlorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B15034181.png)
![3-(3-hydroxypropyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B15034184.png)
![N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B15034195.png)
![(2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B15034209.png)
![4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15034221.png)
![6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15034228.png)
![5,7-Diisopropyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B15034230.png)

![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B15034240.png)
![(6Z)-2-butyl-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034245.png)
